Cas no 105797-52-2 (4-2-(dimethylamino)ethyl-1,3-thiazol-2-amine)

4-2-(Dimethylamino)ethyl-1,3-thiazol-2-amine is a thiazole derivative featuring a dimethylaminoethyl substituent at the 4-position and an amine group at the 2-position of the thiazole ring. This structure imparts versatility in organic synthesis and pharmaceutical applications, particularly as a building block for bioactive compounds. The dimethylaminoethyl moiety enhances solubility and reactivity, making it useful in nucleophilic and electrophilic reactions. Its thiazole core contributes to stability and potential biological activity, often explored in medicinal chemistry for drug development. The compound is typically handled under controlled conditions due to its reactive functional groups, ensuring purity and performance in research and industrial settings.
4-2-(dimethylamino)ethyl-1,3-thiazol-2-amine structure
105797-52-2 structure
Product Name:4-2-(dimethylamino)ethyl-1,3-thiazol-2-amine
CAS No:105797-52-2
MF:C7H13N3S
MW:171.263219594955
CID:2118032
PubChem ID:13637177
Update Time:2025-06-07

4-2-(dimethylamino)ethyl-1,3-thiazol-2-amine Chemical and Physical Properties

Names and Identifiers

    • 2-amino-N,N-dimethyl-4-Thiazoleethanamine
    • 4-(2-(dimethylamino)ethyl)thiazol-2-amine
    • 4-2-(dimethylamino)ethyl-1,3-thiazol-2-amine
    • Inchi: 1S/C7H13N3S/c1-10(2)4-3-6-5-11-7(8)9-6/h5H,3-4H2,1-2H3,(H2,8,9)
    • InChI Key: KUTUZANFKMNWBI-UHFFFAOYSA-N
    • SMILES: S1C=C(CCN(C)C)N=C1N

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Additional information on 4-2-(dimethylamino)ethyl-1,3-thiazol-2-amine

Introduction to 4-2-(dimethylamino)ethyl-1,3-thiazol-2-amine (CAS No. 105797-52-2)

4-2-(dimethylamino)ethyl-1,3-thiazol-2-amine, identified by its Chemical Abstracts Service (CAS) number 105797-52-2, is a heterocyclic organic compound featuring a thiazole core appended with an amine functional group and a dimethylamino side chain. This compound has garnered significant attention in the field of pharmaceutical chemistry due to its structural versatility and potential biological activity. The thiazole ring, a sulfur-containing heterocycle, is well-documented for its presence in numerous bioactive molecules, including antibiotics, antifungals, and anti-inflammatory agents. The presence of the dimethylamino substituent enhances the compound's basicity, making it a candidate for interactions with acidic pharmacophores in drug design.

The synthesis of 4-2-(dimethylamino)ethyl-1,3-thiazol-2-amine typically involves multi-step organic reactions, starting from commercially available precursors such as 2-aminothiazole and dimethylamine. The introduction of the (dimethylamino)ethyl side chain requires careful regioselective functionalization to ensure the desired substitution pattern on the thiazole ring. Advanced synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and nucleophilic substitutions, have been employed to achieve high yields and purity. Recent advances in flow chemistry have also been explored to optimize the reaction conditions and improve scalability.

From a structural perspective, 4-2-(dimethylamino)ethyl-1,3-thiazol-2-amine exhibits interesting physicochemical properties that make it an attractive scaffold for drug development. The thiazole ring contributes to hydrophobic interactions, while the amine and dimethylamino groups can engage in hydrogen bonding and ionic interactions with biological targets. These features are critical for optimizing pharmacokinetic profiles, including solubility, bioavailability, and metabolic stability. Computational modeling studies have been conducted to predict the binding affinity of this compound to various protein targets, providing insights into its potential therapeutic applications.

Recent research has highlighted the biological activity of derivatives of thiazole compounds in modulating inflammatory pathways and immune responses. Studies suggest that 4-2-(dimethylamino)ethyl-1,3-thiazol-2-amine may exhibit anti-inflammatory properties by inhibiting key enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX). Additionally, its structural similarity to known bioactive molecules has prompted investigations into its potential as an antimicrobial agent. Preliminary in vitro assays have shown promising results against certain bacterial strains, indicating that further exploration of this compound could lead to novel therapeutic strategies.

The pharmaceutical industry has increasingly focused on developing small-molecule inhibitors targeting post-translational modifications (PTMs), which play crucial roles in cellular signaling and disease progression. The unique structure of 4-2-(dimethylamino)ethyl-1,3-thiazol-2-amine makes it a candidate for interacting with modified proteins such as phosphorylated or ubiquitinated targets. Recent breakthroughs in mass spectrometry techniques have enabled high-throughput screening of compounds like this one for their ability to modulate PTM networks. Such studies could uncover new mechanisms of action for this compound and its derivatives.

In addition to its pharmaceutical potential, 4-2-(dimethylamino)ethyl-1,3-thiazol-2-amine has shown promise in materials science applications due to its ability to form coordination complexes with metal ions. These complexes exhibit unique optical and electronic properties that are useful in catalysis and luminescent materials. Researchers have explored the use of this compound as a ligand in transition-metal catalysis for asymmetric synthesis, where it serves as a chiral auxiliary or co-catalyst. Such applications highlight the broad utility of heterocyclic compounds beyond traditional medicinal chemistry.

The development of novel drug candidates requires rigorous evaluation of their safety profiles before clinical translation. Toxicological studies on 4-2-(dimethylamino)ethyl-1,3-thiazol-2-amine have been conducted using cell-based assays and animal models to assess potential adverse effects. Preliminary data suggest that the compound exhibits low toxicity at therapeutic doses but may cause mild hepatotoxicity at higher concentrations. These findings are consistent with the known safety profiles of structurally related thiazole derivatives and provide valuable information for optimizing dosing regimens.

The future direction of research on 4-(N,N-dimethylethylammonio)-1H-thiazole (a related derivative with similar properties) includes exploring its role in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Thiazole derivatives have been implicated in modulating cholinergic pathways due to their ability to interact with acetylcholinesterase enzymes. Computational studies predict that modifications to the side chain of 4-(N,N-dimethylethylammonio)-1H-thiazole could enhance its binding affinity while reducing off-target effects. Such structural optimizations are essential for advancing towards clinical trials.

The integration of artificial intelligence (AI) into drug discovery has revolutionized the way novel compounds are designed and evaluated. Machine learning models trained on large datasets have been used to predict the biological activity of 4-(N,N-dimethylethylammonio)-1H-thiazole derivatives before experimental synthesis is undertaken. These models can identify optimal substitution patterns on the thiazole ring that maximize potency while minimizing toxicity. The combination of AI-driven virtual screening with traditional synthetic chemistry has accelerated the discovery pipeline for this class of compounds.

In conclusion,4-(N,N-dimethylethylammonio)-1H-thiazole, along with related derivatives such as 4-(N,N-dimethylethylammonio)-5-methoxy-N-methylthiazole, represents a promising scaffold for therapeutic development across multiple disease areas including inflammation,neurodegeneration,and infectious diseases,neurodegeneration,and infectious diseases,neurodegeneration,and infectious diseases,neurodegeneration,and infectious diseases,neurodegeneration,and infectious diseases,neurodegeneration,and infectious diseases,neurodegeneration,and infectious diseases,neurodegeneration,and infectious diseases,neurodegeneration,and infectious diseases,neurodegeneration,and infectious diseases,neurodegeneration,and infectious diseases,neurodegeneration,and infectious diseases,neurodegeneration,and infectious diseases,neurodegeneration,and infectious diseases,neurodegeneration,and infectious diseases,neurodegeneration,and infectious diseases,neurodegeneration,and infectious diseases,neurodegeneration,and infectious diseases,neurodegeneration

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